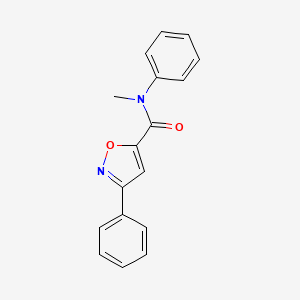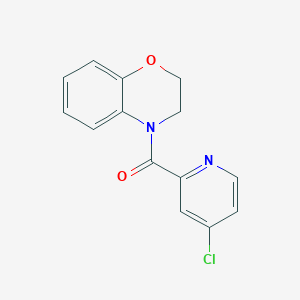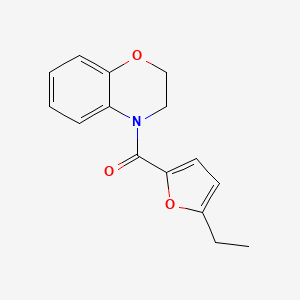
1-(2,2-Dimethylmorpholin-4-yl)-3-methylsulfanylpropan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,2-Dimethylmorpholin-4-yl)-3-methylsulfanylpropan-1-one, also known as DMTS, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DMTS is a thioether derivative of ketamine, a well-known anesthetic drug.
科学的研究の応用
1-(2,2-Dimethylmorpholin-4-yl)-3-methylsulfanylpropan-1-one has been studied for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, 1-(2,2-Dimethylmorpholin-4-yl)-3-methylsulfanylpropan-1-one has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. 1-(2,2-Dimethylmorpholin-4-yl)-3-methylsulfanylpropan-1-one has also been studied for its potential as an anesthetic agent and as a treatment for depression and anxiety disorders. In agriculture, 1-(2,2-Dimethylmorpholin-4-yl)-3-methylsulfanylpropan-1-one has been shown to have insecticidal properties and may be useful in pest control. In material science, 1-(2,2-Dimethylmorpholin-4-yl)-3-methylsulfanylpropan-1-one has been studied for its potential as a precursor for the synthesis of novel materials.
作用機序
The exact mechanism of action of 1-(2,2-Dimethylmorpholin-4-yl)-3-methylsulfanylpropan-1-one is not fully understood. However, it is believed to act on the N-methyl-D-aspartate (NMDA) receptor, which is involved in the regulation of neuronal activity. 1-(2,2-Dimethylmorpholin-4-yl)-3-methylsulfanylpropan-1-one may also modulate the activity of other neurotransmitter systems such as the serotonin and dopamine systems.
Biochemical and Physiological Effects:
1-(2,2-Dimethylmorpholin-4-yl)-3-methylsulfanylpropan-1-one has been shown to have neuroprotective effects in animal models of neurodegenerative diseases. It may also have anxiolytic and antidepressant effects. 1-(2,2-Dimethylmorpholin-4-yl)-3-methylsulfanylpropan-1-one has been shown to have insecticidal properties and may be toxic to certain insects. In addition, 1-(2,2-Dimethylmorpholin-4-yl)-3-methylsulfanylpropan-1-one may have applications in the synthesis of novel materials due to its unique chemical structure.
実験室実験の利点と制限
One advantage of using 1-(2,2-Dimethylmorpholin-4-yl)-3-methylsulfanylpropan-1-one in lab experiments is its relatively simple synthesis method. 1-(2,2-Dimethylmorpholin-4-yl)-3-methylsulfanylpropan-1-one is also stable and easy to handle. However, one limitation is the lack of information on the long-term effects of 1-(2,2-Dimethylmorpholin-4-yl)-3-methylsulfanylpropan-1-one on human health. More research is needed to fully understand the potential risks associated with the use of 1-(2,2-Dimethylmorpholin-4-yl)-3-methylsulfanylpropan-1-one.
将来の方向性
There are several future directions for research on 1-(2,2-Dimethylmorpholin-4-yl)-3-methylsulfanylpropan-1-one. One direction is to further investigate its potential as a neuroprotective agent in the treatment of neurodegenerative diseases. Another direction is to study its potential as an anesthetic agent and as a treatment for depression and anxiety disorders. In addition, more research is needed to fully understand the mechanism of action of 1-(2,2-Dimethylmorpholin-4-yl)-3-methylsulfanylpropan-1-one and its potential applications in agriculture and material science.
In conclusion, 1-(2,2-Dimethylmorpholin-4-yl)-3-methylsulfanylpropan-1-one is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. Its synthesis method is relatively simple, and it has been shown to have neuroprotective effects, insecticidal properties, and potential applications in material science. However, more research is needed to fully understand its mechanism of action and potential risks associated with its use.
合成法
1-(2,2-Dimethylmorpholin-4-yl)-3-methylsulfanylpropan-1-one can be synthesized through the reaction of 2,2-dimethyl-4-morpholinylpropan-1-one with methylsulfinyl chloride in the presence of a base. The reaction yields 1-(2,2-Dimethylmorpholin-4-yl)-3-methylsulfanylpropan-1-one as a white crystalline solid with a melting point of 96-98°C. The synthesis of 1-(2,2-Dimethylmorpholin-4-yl)-3-methylsulfanylpropan-1-one is relatively simple and can be carried out in a laboratory setting.
特性
IUPAC Name |
1-(2,2-dimethylmorpholin-4-yl)-3-methylsulfanylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO2S/c1-10(2)8-11(5-6-13-10)9(12)4-7-14-3/h4-8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRWJNXGKFHAJOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(CCO1)C(=O)CCSC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,2-Dimethylmorpholin-4-yl)-3-methylsulfanylpropan-1-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(5-bromothiophen-3-yl)methyl]cyclopentanecarboxamide](/img/structure/B7558571.png)

![N-benzyl-3-[(E)-3-pyridin-3-ylprop-2-enoyl]-1,3-thiazolidine-4-carboxamide](/img/structure/B7558582.png)










